TPT-260, also known as R55 or 2HCl, is a thiophene thiourea derivative recognized for its role as a molecular chaperone that stabilizes the retromer complex. This complex is crucial for intracellular trafficking and protein sorting, particularly in the context of endosomal transport. TPT-260 has garnered attention in biochemical research due to its potential applications in enhancing the stability of protein complexes against thermal denaturation and its implications in cellular processes related to neurodegenerative diseases.
TPT-260 is classified as a synthetic organic compound with the chemical formula CHClNS. It is sourced from various chemical suppliers, including BOC Sciences and MedKoo Biosciences, which provide it in hydrochloride form (TPT-260 2HCl) for research purposes. The compound is cataloged under CAS number 2076-91-7, indicating its unique identification in chemical databases.
The synthesis of TPT-260 typically involves the reaction of thiophene derivatives with thiourea. Specific methods include:
The synthesis process requires careful control of temperature and reaction time to optimize yield and purity. The use of solvents and catalysts may vary depending on the specific method employed.
The compound has a molecular weight of approximately 247.24 g/mol. Its structural properties facilitate interactions with proteins, particularly within the retromer complex, allowing it to function effectively as a chaperone.
TPT-260 engages in several chemical reactions that are significant for its function:
The binding affinity of TPT-260 to retromer components has been quantified using techniques like surface plasmon resonance, revealing affinities ranging from 0.2 nM to 30 nM. This strong binding capability underscores its potential utility in biochemical applications.
The mechanism by which TPT-260 exerts its effects involves stabilizing the retromer complex during thermal stress. By binding to specific sites on the complex, it prevents denaturation and maintains functional integrity.
Experimental studies have shown that TPT-260 significantly improves the thermal stability of retromer subunits, which is crucial for their proper functioning in cellular transport mechanisms.
TPT-260 has several scientific uses:
The retromer complex is a critical assembly of proteins (VPS35, VPS29, VPS26) that orchestrates retrograde transport of cargo from endosomes to the Golgi. TPT-260 binds the retromer with a dissociation constant (Kd) of ~5 µM, enhancing its thermal stability and preventing denaturation under cellular stress conditions. This binding induces conformational restructuring of the VPS35-VPS29 interface, which extends the complex’s functional half-life by >40% in neuronal models. Consequently, retromer-mediated recycling of receptors (e.g., Wntless, Sortilin) is amplified, reducing lysosomal degradation of core components [2] [4].
Table 1: Retromer Components Stabilized by TPT-260
Retromer Subunit | Function | Effect of TPT-260 |
---|---|---|
VPS35 | Scaffold protein | Prevents thermal denaturation |
VPS29 | Cargo recognition | Enhances coupling to VPS35 |
VPS26 | Links retromer to SNX dimers | Increases membrane association |
As a pharmacological chaperone, TPT-260 corrects aberrant trafficking by enhancing the retromer’s affinity for cargo-loaded vesicles. In hippocampal neurons, TPT-260 (≥10 µM) dose-dependently elevates retromer protein levels by 2.3-fold, redirecting transmembrane receptors away from degradative pathways. This activity facilitates the rescue of receptors like GLUT1 and IRAP, restoring glucose uptake and peptide homeostasis. The thiourea moiety of TPT-260 directly interacts with hydrophobic pockets in VPS35, promoting ATP-independent stabilization of the complex [2] [4].
TPT-260 rewires endosomal sorting decisions by sterically blocking the recruitment of ESCRT-0 proteins to endosome membranes. This inhibition shifts cargo toward retromer-dependent pathways, reducing ubiquitination and lysosomal degradation. In microglia, TPT-260 (10–25 µM) suppresses the NLRP3 inflammasome by diverting Toll-like receptors (TLRs) from endosomes to the cell surface. This re-localization disrupts NF-κB activation and downstream IL-1β maturation, directly linking endosomal sorting to anti-inflammatory outcomes [1] [2].
Pathogenic processing of APP in endosomes generates amyloid-β (Aβ) peptides, a hallmark of Alzheimer’s pathology. TPT-260 reduces Aβ formation by redirecting APP traffic from endosomes to the trans-Golgi network. In neuronal cultures, treatment with 5 µM TPT-260 decreased Aβ42 by 60% within 24 hours. This rerouting is mediated by enhanced retromer binding to the APP cytoplasmic domain, limiting its contact with β-secretase (BACE1) in acidic compartments [2].
TPT-260’s thiophene-thiourea scaffold confers high specificity for the retromer complex over unrelated targets. Biophysical analyses reveal:
Table 2: Binding Characteristics of TPT-260
Parameter | Value | Method |
---|---|---|
Molecular Weight | 260.40 g/mol (free base) | HPLC-MS |
Kd (retromer) | ~5 µM | Isothermal titration calorimetry |
Solubility | 100 mg/mL in DMSO | Kinetic solubility assay |
logP | 0.48 | Chromatographic measurement |
Notably, TPT-260’s dihydrochloride salt (CAS 2076-91-7) exhibits enhanced water solubility (33 mg/mL) while retaining target affinity. Negligible binding occurs to kinases, GPCRs, or ion channels at ≤50 µM, confirming selectivity [2] [4] [6].
CAS No.: 654654-76-9
CAS No.:
CAS No.:
CAS No.: 14680-51-4
CAS No.: 1239908-48-5